

Application Notes and Protocols for Gamma-Gamma Coincidence Measurements with Europium-152

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Europium-152**

Cat. No.: **B1220608**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for setting up and performing gamma-gamma coincidence measurements using a **Europium-152** (^{152}Eu) source. These techniques are foundational in nuclear physics for decay scheme analysis and can be applied in various fields, including materials science and radiopharmaceutical research, to identify and quantify radionuclides with complex decay schemes.

Introduction to Gamma-Gamma Coincidence Spectroscopy

Gamma-gamma coincidence spectroscopy is a powerful technique used to study the decay of radioactive nuclei that emit two or more gamma rays in a cascade. By detecting these gamma rays simultaneously in separate detectors, it is possible to establish their temporal relationship, thereby elucidating the nuclear level structure. This method significantly reduces background noise compared to single-gamma spectroscopy, as only events that trigger both detectors within a very short time window are recorded.

Europium-152 is an ideal calibration source for gamma-ray spectrometers due to its long half-life of approximately 13.5 years and its complex decay scheme, which produces a wide range of gamma-ray energies.^{[1][2]} It decays via both electron capture to Samarium-152 (^{152}Sm) and beta-minus decay to Gadolinium-152 (^{152}Gd), resulting in numerous gamma-ray cascades.

Experimental Hardware and Setup

A typical gamma-gamma coincidence setup comprises two detectors, associated electronics for signal processing, and a data acquisition system.

Detectors: The choice of detectors is critical and often involves a compromise between energy resolution and detection efficiency. A common configuration utilizes:

- One High-Purity Germanium (HPGe) detector: Offers excellent energy resolution, which is crucial for distinguishing closely spaced gamma-ray peaks.[\[3\]](#)
- One Sodium Iodide (NaI(Tl)) scintillation detector: Provides high detection efficiency, increasing the probability of detecting a coincident gamma ray.

Electronics (NIM Standard Modules): The signal from each detector is processed by a series of Nuclear Instrument Modules (NIM). A standard NIM-based setup includes:

- Preamplifier (PA): The first stage of amplification, located close to the detector.
- Spectroscopy Amplifier (AMP): Shapes and further amplifies the preamplifier signal for energy analysis.
- Timing Single-Channel Analyzer (TSCA) or Constant Fraction Discriminator (CFD): Generates a logic pulse for timing purposes when the input signal falls within a specified energy range.
- Delay Unit: Adjusts the timing of the logic pulses to ensure they arrive at the coincidence unit simultaneously.
- Time-to-Amplitude Converter (TAC): Measures the time difference between the arrival of two logic pulses and converts it into an analog pulse whose height is proportional to this time difference.
- Analog-to-Digital Converter (ADC) or Multichannel Analyzer (MCA): Converts the analog signals (from the amplifier and TAC) into digital values for data acquisition.

Data Acquisition System (DAQ): A computer-based DAQ system is used to record and store the digitized energy and timing information for later analysis. Modern systems often acquire data in

"list mode," where each event is timestamped, allowing for offline construction of coincidence spectra.^[4]

Quantitative Data for Europium-152

The decay of ^{152}Eu provides a rich spectrum of gamma rays. The following tables summarize the most prominent emissions and key gamma-gamma cascades.

Table 1: Prominent Gamma-Ray Emissions from ^{152}Eu Decay^{[5][6]}

Energy (keV)	Emission Probability (%)	Decay Mode
121.78	28.41	Electron Capture
244.70	7.55	Electron Capture
344.28	26.58	Beta-Minus
411.12	2.23	Beta-Minus
443.96	3.14	Electron Capture
778.90	12.94	Beta-Minus
867.38	4.24	Electron Capture
964.08	14.60	Electron Capture
1085.87	10.21	Electron Capture
1112.07	13.64	Electron Capture
1408.01	21.00	Electron Capture

Table 2: Key Gamma-Gamma Coincidence Cascades in ^{152}Eu Decay^{[7][8]}

Cascade Gamma 1 (keV)	Cascade Gamma 2 (keV)	Decay Path
121.78	244.70	Electron Capture to ^{152}Sm
344.28	778.90	Beta-Minus to ^{152}Gd
867.38	121.78	Electron Capture to ^{152}Sm
964.08	121.78	Electron Capture to ^{152}Sm
1085.87	121.78	Electron Capture to ^{152}Sm
1112.07	121.78	Electron Capture to ^{152}Sm
1408.01	121.78	Electron Capture to ^{152}Sm

Experimental Protocols

Detector and Source Arrangement

- **Detector Placement:** Position the two detectors facing each other at a 180° angle for maximizing the detection of back-to-back gamma rays, or at 90° for other angular correlation studies.^[7] The distance from the source to each detector should be optimized to balance detection efficiency and reduce summing effects. A starting distance of 5-10 cm is common.
- **Source Positioning:** Place the ^{152}Eu point source at the geometric center between the two detectors.
- **Shielding:** Enclose the detector and source arrangement in lead shielding to minimize background radiation from the surrounding environment.

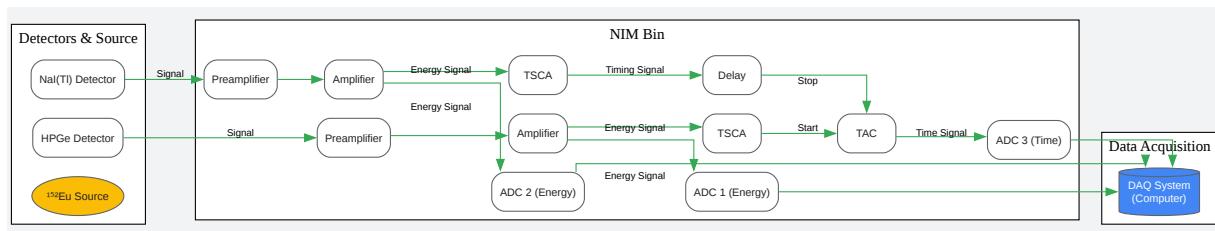
Electronics Setup and Calibration

- **Initial Setup:** Connect the detectors, NIM modules, and DAQ system as shown in the experimental workflow diagram below.
- **Energy Calibration:**
 - Acquire a singles spectrum for each detector using the ^{152}Eu source.
 - Identify the prominent photopeaks (e.g., 121.78 keV, 344.28 keV, 1408.01 keV).

- Perform a multi-point energy calibration by fitting a linear or quadratic function to the peak channel number versus the known gamma-ray energy.[9][10]
- Efficiency Calibration:
 - Using the calibrated energy spectrum and the known activity of the ^{152}Eu source, determine the full-energy peak efficiency of each detector at the prominent gamma energies.[9][11]
 - Plot the efficiency as a function of energy to generate an efficiency curve for each detector.
- Timing Setup:
 - Setting the SCA Window: For one of the detectors (the "gating" detector), set the lower and upper-level discriminators of the TSCA to create an energy window around a specific gamma-ray of interest (e.g., the 344.28 keV peak).[12]
 - Determining the Delay:
 - Observe the logic pulses from both TSCAs on an oscilloscope.
 - Adjust the delay unit in one of the channels until the pulses are aligned in time. This ensures that coincident events arrive at the TAC simultaneously. A more precise method involves plotting the coincidence count rate as a function of the delay time; the peak of this curve indicates the optimal delay.[12][13]
 - The output of the TAC will show a peak corresponding to the time difference between the start and stop signals. Calibrate the TAC by introducing known delays.

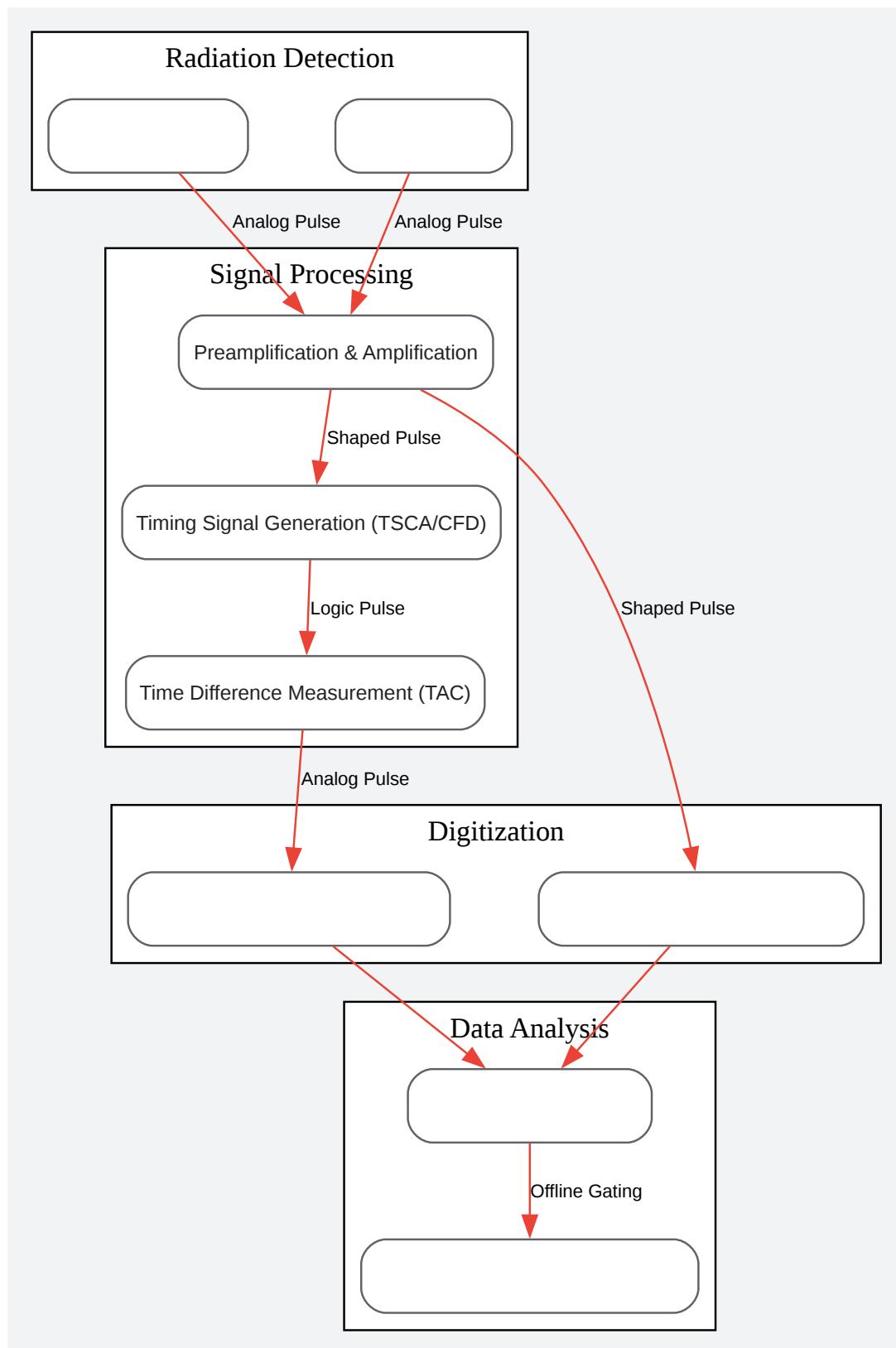
Data Acquisition

- Gated Coincidence:
 - Set the energy window in the TSCA of the gating detector to select a specific gamma ray from a known cascade (e.g., 344.28 keV).
 - The logic output from this TSCA is used to "gate" the ADC for the other detector.


- Acquire a spectrum on the second detector. This spectrum will only show gamma rays that are in coincidence with the selected gamma ray in the gating detector.
- Time-Gated Coincidence:
 - Set a narrow time window on the TAC output corresponding to true coincidence events.
 - Use the logic output from the TAC to gate the ADCs for both energy signals.
 - Acquire the energy spectra from both detectors simultaneously. This will result in two spectra, each containing gamma rays that are in coincidence with any gamma ray detected in the other detector within the specified time window.
- List Mode Acquisition:
 - If the DAQ system supports it, acquire data in list mode, recording the energy and time for each event from both detectors.
 - This allows for offline analysis where different energy and time gates can be applied to the data to generate various coincidence spectra.[\[4\]](#)

Data Analysis

- Coincidence Spectrum Analysis:
 - Identify the photopeaks in the coincidence spectrum. These peaks correspond to the gamma rays that are in cascade with the gamma ray selected in the gating detector.
 - Calculate the net peak areas to determine the intensities of the coincident gamma rays.
- Corrections:
 - Random Coincidences: Subtract the contribution of random (accidental) coincidences from the coincidence spectrum. This can be estimated by introducing a long delay in one of the timing channels and measuring the resulting coincidence rate.
 - Summing Corrections: Be aware of true coincidence summing, where two cascaded gamma rays are detected in the same detector, leading to a "sum peak" at an energy


equal to the sum of the individual gamma energies. This effect is more pronounced at high detection efficiencies (close source-to-detector distances).[\[3\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental setup for gamma-gamma coincidence measurements.

[Click to download full resolution via product page](#)

Caption: Logical workflow of signal processing and data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiacode.com [radiacode.com]
- 2. radiacode.com [radiacode.com]
- 3. iup.uni-bremen.de [iup.uni-bremen.de]
- 4. Data acquisition and analysis software for gamma coincidence spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-nds.iaea.org [www-nds.iaea.org]
- 6. gammaray.inl.gov [gammaray.inl.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. inis.iaea.org [inis.iaea.org]
- 11. irpa.net [irpa.net]
- 12. web.pa.msu.edu [web.pa.msu.edu]
- 13. www3.nd.edu [www3.nd.edu]
- 14. mirion.com [mirion.com]
- 15. Coincidence summing corrections for point and volume ^{152}Eu sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Gamma-Gamma Coincidence Measurements with Europium-152]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220608#experimental-setup-for-gamma-gamma-coincidence-measurements-with-eu-152>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com